![molecular formula C17H25N3 B10878852 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878852.png)
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a butan-2-yl group and an indole moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Butan-2-yl Group: The piperazine ring is then alkylated with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Indole Moiety: The final step involves the reaction of the substituted piperazine with indole-3-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, leading to modulation of their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
類似化合物との比較
Similar Compounds
1H-indole-3-carboxaldehyde: A precursor in the synthesis of indole derivatives.
4-(butan-2-yl)piperazine: A structural analog with similar pharmacological properties.
N-(1H-indol-3-ylmethyl)piperazine: A compound with a similar core structure but different substituents.
Uniqueness
3-{[4-(butan-2-yl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other indole derivatives. The combination of the indole moiety with a substituted piperazine ring makes it a versatile compound for various applications in scientific research and drug development.
特性
分子式 |
C17H25N3 |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
3-[(4-butan-2-ylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C17H25N3/c1-3-14(2)20-10-8-19(9-11-20)13-15-12-18-17-7-5-4-6-16(15)17/h4-7,12,14,18H,3,8-11,13H2,1-2H3 |
InChIキー |
WHJLBEVOVNXEKK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878771.png)
![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
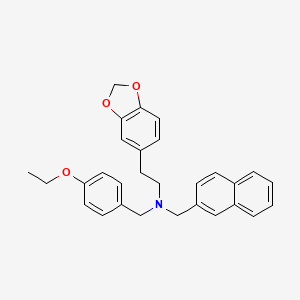
![2-[7-(4-chlorophenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]ethanol](/img/structure/B10878785.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B10878791.png)
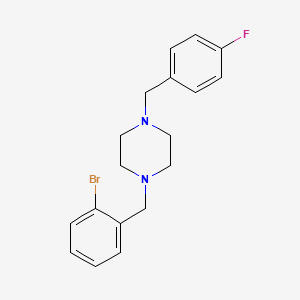
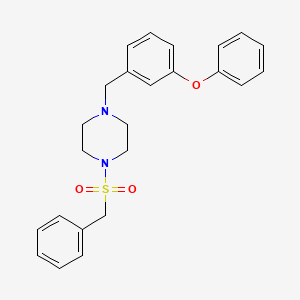
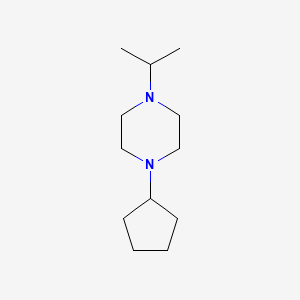
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10878822.png)
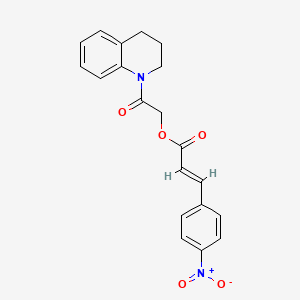
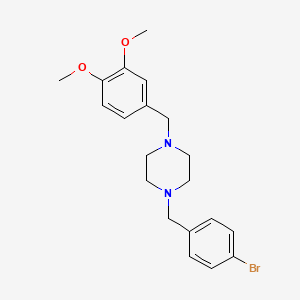
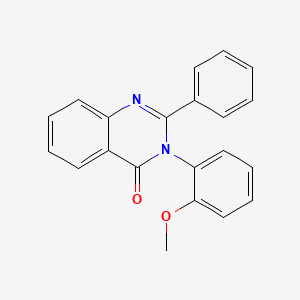
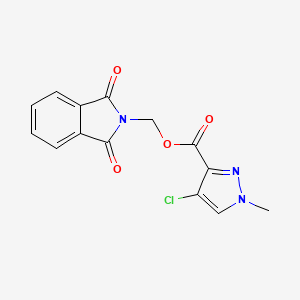
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
